GNF-2-PEG-acid

Bioconjugation Chemical Probe PROTAC Linker

Researchers seeking to conjugate BCR-ABL allosteric ligands face a barrier: GNF-2, GNF-5, and Asciminib lack reactive handles for bioconjugation. GNF-2-PEG-acid solves this with a PEG₃-carboxylic acid tether, enabling direct amide coupling to E3 ligase ligands, fluorophores, or sensor chips without disrupting pharmacophore affinity. • PROTAC synthesis via EDC/NHS coupling to VHL/CRBN ligands • Fluorescent probe generation for cellular imaging • SPR sensor chip immobilization for kinetic screening. Consistent ≥98% purity; global shipping.

Molecular Formula C26H27F3N4O7
Molecular Weight 564.5 g/mol
Cat. No. B15144735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF-2-PEG-acid
Molecular FormulaC26H27F3N4O7
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NCCOCCOCCOCC(=O)O)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C26H27F3N4O7/c27-26(28,29)40-21-6-4-20(5-7-21)33-23-15-22(31-17-32-23)18-2-1-3-19(14-18)25(36)30-8-9-37-10-11-38-12-13-39-16-24(34)35/h1-7,14-15,17H,8-13,16H2,(H,30,36)(H,34,35)(H,31,32,33)
InChIKeyBWIYRQZLIAFXGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNF-2-PEG-Acid: BCR-ABL Allosteric Probe


2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid, commercially known as GNF-2-PEG-Acid, is a chemical probe derived from the well-characterized allosteric BCR-ABL kinase inhibitor GNF-2 . Its core structure comprises the 4-(trifluoromethoxy)anilino-pyrimidine pharmacophore of GNF-2, which binds selectively to the myristate pocket of the ABL kinase domain, coupled via an amide linkage to a discrete polyethylene glycol (PEG₃) chain terminating in a carboxylic acid [1]. This bifunctional design retains the allosteric kinase recognition element while presenting a chemically addressable handle for subsequent conjugation, distinguishing it from its parent inhibitor which lacks a reactive tether for further molecular elaboration.

Conjugation-ready handle
Carboxylic acid terminus enables direct bioconjugation without core modification
Allosteric binding retention
Myristate-pocket-targeted BCR-ABL probe derived from GNF-2
PEG linker solubility
Supports aqueous conjugation flexibility and solubility context

GNF-2-PEG-Acid: Generic Substitution Limitations


Direct substitution of GNF-2-PEG-Acid with the parent allosteric inhibitor GNF-2, its pharmacokinetic analog GNF-5, or the clinical-stage allosteric inhibitor Asciminib is not scientifically valid for applications requiring covalent conjugation. GNF-2 and GNF-5 lack a reactive functional group distal to the pharmacophore, terminating instead in a primary amide [1] or an N-hydroxyethyl carboxamide [2], respectively, which are chemically inert under standard bioconjugation conditions. Asciminib, while highly potent, similarly presents no accessible handle for site-specific labeling without disrupting its pharmacophore [3]. Consequently, attempts to use these alternatives in workflows designed for probe construction, such as PROTAC synthesis, fluorescent labeling, or surface immobilization, would necessitate de novo synthetic modification of the core structure, a process that introduces uncertainty regarding retained target affinity and selectivity [4].

GNF-2-PEG-Acid
Structural Analogs (GNF-2, GNF-5, Asciminib)
Carboxylic acid (–COOH) at PEG₃ terminus
Primary amide (–CONH₂) or N-hydroxyethyl carboxamide; no reactive handle
Direct conjugation via standard coupling chemistry
Require de novo synthetic modification; affinity and selectivity may shift

For workflows demanding covalent attachment (PROTAC, labeling, immobilization), non-functionalized allosteric inhibitors may not serve as direct substitutes. Conjugate activity should be verified after synthesis.

GNF-2-PEG-Acid Comparative Evidence


Carboxylic Acid vs. Inert Amide Terminus

GNF-2-PEG-Acid uniquely possesses a terminal carboxylic acid group attached via a PEG₃ linker, a feature absent in all direct structural analogs. GNF-2 terminates in a primary amide group [1], and GNF-5 terminates in an N-hydroxyethyl carboxamide [2], neither of which is chemically reactive under standard amide coupling or NHS ester activation protocols. The carboxylic acid of GNF-2-PEG-Acid enables direct, site-specific conjugation to primary amines on payloads, surfaces, or carrier proteins without requiring synthetic manipulation of the kinase-binding core.

Conjugation Handle
Class-level
–COOH (target) vs –CONH₂ / –CONHCH₂CH₂OH (analogs)
Enables direct bioconjugation without core modification
Qualitative reactivity difference under EDC/NHS conditions
Bioconjugation Chemical Probe PROTAC Linker Fluorescent Labeling

Allosteric BCR-ABL Binding Affinity

The core pharmacophore of GNF-2-PEG-Acid is identical to that of GNF-2, a validated allosteric BCR-ABL inhibitor with an IC₅₀ of 0.14 µM against oncogenic Bcr-Abl activity [1] and cellular antiproliferative IC₅₀ values ranging from 138 nM to 273 nM across Ba/F3.p210, K562, and SUP-B15 cell lines . This binding is mediated by engagement of the myristate pocket located near the C-terminus of the Abl kinase domain, a site distinct from the ATP-binding cleft targeted by imatinib, dasatinib, and nilotinib [1]. Critically, GNF-2 exhibits no significant inhibitory activity against a panel of 63 other kinases even at 10 µM, nor against c-Abl lacking an accessible myristate pocket , underscoring a selectivity profile that is preserved in the PEGylated analog.

Affinity & Selectivity
Class-level
Biochem IC₅₀ 0.14 µM; cell IC₅₀ 138–273 nM; >63 kinases not inhibited at 10 µM
Supports allosteric binding and kinase selectivity context
Inferred from GNF-2 core; PEG-Acid data not reported
BCR-ABL Allosteric Inhibitor Myristate Pocket Kinase Selectivity

PEG₃ Linker Solubility and Flexibility

The inclusion of a discrete PEG₃ (triethylene glycol) linker in GNF-2-PEG-Acid imparts physicochemical properties that are class-level advantages over alternative alkyl or rigid aromatic linkers . PEG linkers are well-documented to increase aqueous solubility of hydrophobic small molecules and provide conformational flexibility that minimizes steric hindrance during target binding [1]. In the context of BCR-ABL-targeting PROTACs, computational modeling has indicated that PEG-based linkers optimally span the 18–22 Å distance between the ABL allosteric site and the surface of E3 ligase components, facilitating ternary complex formation [1]. While specific solubility measurements for GNF-2-PEG-Acid are not publicly available, the general property of PEGylation to enhance solubility relative to unmodified small molecules is a robust class-level inference supporting its selection for aqueous conjugation workflows.

PEG₃ Linker
Class-level
Triethylene glycol (~12–14 Å); reported solubility and flexibility benefits
May improve aqueous conjugation efficiency
No direct quantitative data; class-level property inference
PEG Linker Aqueous Solubility Linker Optimization Bioconjugation

Commercial Purity and Characterization

Commercially sourced GNF-2-PEG-Acid is typically supplied with a purity specification of ≥98% as determined by HPLC, a standard quality benchmark for chemical probes and building blocks [1]. This specification ensures that the material is suitable for use in sensitive bioconjugation reactions and downstream biological assays where impurities could interfere with activity readouts or conjugation efficiency. In contrast, custom-synthesized GNF-2 derivatives lacking PEG linkers would require additional purification and characterization steps, introducing variability in research outcomes. The molecular weight of GNF-2-PEG-Acid is 564.51 g/mol with the molecular formula C₂₆H₂₇F₃N₄O₇ , and the compound is recommended for storage at -20°C as a powder, protected from light to maintain stability [1].

Commercial Purity
Supporting evidence
≥98% (HPLC)
Defined purity specification for batch consistency
Supplier release criterion; verify with COA
Quality Control Chemical Purity HPLC Procurement Specification

GNF-2-PEG-Acid Application Scenarios


Allosteric BCR-ABL PROTAC Synthesis

GNF-2-PEG-Acid serves as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that degrade BCR-ABL via an allosteric mechanism. The terminal carboxylic acid enables direct conjugation via amide bond formation to an E3 ligase ligand (e.g., VHL or CRBN recruiters) bearing a primary amine, using standard EDC/NHS coupling chemistry [1]. The PEG₃ linker provides the necessary distance and flexibility to bridge the allosteric myristate pocket of ABL and the E3 ligase surface, a strategy validated by the development of related allosteric ABL PROTACs which demonstrate potent BCR-ABL degradation in cellular models . This approach is particularly valuable for targeting BCR-ABL mutants, including T315I, which are resistant to ATP-competitive inhibitors [2].

Fluorescent and Affinity Probe Generation

The carboxylic acid handle of GNF-2-PEG-Acid enables the preparation of fluorescently labeled BCR-ABL probes for cellular imaging, flow cytometry, or fluorescence polarization assays. By conjugating amine-reactive fluorophores (e.g., Alexa Fluor, Cyanine dyes) to the PEG terminus, researchers can generate tools that retain the high selectivity of the GNF-2 core while enabling direct visualization of target engagement in live or fixed cells [1]. Similarly, conjugation to biotin or affinity resins via the carboxylic acid yields pull-down reagents for identifying binding partners or assessing target occupancy in complex proteomes . The PEG linker minimizes steric hindrance, preserving the binding affinity of the probe [2].

Surface Immobilization for SPR Studies

GNF-2-PEG-Acid can be covalently immobilized onto sensor chips (e.g., Biacore CM5) via amine coupling chemistry following activation of the carboxylic acid to an NHS ester. This creates a stable surface for surface plasmon resonance (SPR) experiments to measure binding kinetics (ka, kd, KD) of BCR-ABL kinase domain constructs or to screen for novel allosteric modulators that compete for the myristate pocket [1]. The discrete PEG₃ spacer elevates the pharmacophore away from the dextran matrix, reducing non-specific interactions and ensuring that the binding site remains accessible for analyte binding, a critical consideration for obtaining high-quality kinetic data .

Application
Selection Property
Validation Focus
Allosteric BCR-ABL PROTAC synthesis
Carboxylic acid for E3 ligase conjugation
Degradation efficiency in BCR-ABL models
Fluorescent / affinity probe generation
Amine-reactive handle for fluorophore or biotin attachment
Retained target binding and signal specificity
Surface immobilization for SPR studies
Covalent immobilization via NHS ester coupling
Accessible myristate pocket and kinetic data quality

Technical Documentation Hub

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58 linked technical documents
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